molecular formula C88H56Fe2N8O B1172582 ALPHA-HEMOLYSIN CAS No. 12616-52-3

ALPHA-HEMOLYSIN

Cat. No.: B1172582
CAS No.: 12616-52-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Hemolysin (Hla) is a major pore-forming cytotoxin secreted by Staphylococcus aureus and is a critical virulence factor in its pathogenesis . This 293-amino acid protein monomer oligomerizes on susceptible cell membranes to form a heptameric, transmembrane beta-barrel pore . This structure, which is ~14 Å wide at its narrowest point, disrupts cellular ion gradients by allowing uncontrolled permeation of monovalent ions and small molecules, ultimately leading to cell lysis and death . The toxin's mechanism involves binding to the host cell receptor ADAM10, and its pore-forming activity is essential for causing necrotic damage in models of pneumonia and skin infection . Beyond its role in cytotoxicity, this compound is an invaluable tool in biomedical research. It is a primary target for novel therapeutic and vaccine strategies against antibiotic-resistant S. aureus strains (like MRSA), with studies demonstrating that neutralizing antibodies or non-toxic mutants (e.g., HlaH35A) can confer significant protection in animal infection models . Furthermore, the highly stable heptameric pore structure of this compound has been repurposed for groundbreaking applications in nanotechnology, where it serves as a robust sensor for single-molecule detection and nanopore sequencing . This product is supplied as a highly purified, lyophilized protein. It is intended for research applications only, including the study of bacterial pathogenesis, pore-forming toxin mechanisms, vaccine development, and nanopore technology. Source: Recombinant or native from Staphylococcus aureus . Form: Lyophilized powder. Purity: >95% (as determined by SDS-PAGE). Activity: Hemolytic activity can be demonstrated on red blood cells. Storage: Store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

12616-52-3

Molecular Formula

C88H56Fe2N8O

Origin of Product

United States

Preparation Methods

Plasmid Design and Cloning Strategies

The gene encoding αHL has been successfully expressed in E. coli using plasmid vectors such as pT7.7, which leverages the T7 promoter system for high-level protein production. Critical steps include PCR amplification of the αHL coding sequence with primers introducing BamHI and NdeI restriction sites (Table 1). Following digestion and ligation into the vector, the construct is transformed into E. coli DH5αF’ for propagation. Sanger sequencing confirms the absence of mutations, ensuring fidelity to the wild-type sequence.

Table 1: Primer Sequences for αHL Cloning

Primer NameSequence (5’ → 3’)Restriction Site
ForwardCATATGGCAGAAAAAGTAGNdeI
ReverseGGATCCTTATTTTTCGTTTACBamHI

Protein Expression and Induction Optimization

For large-scale production, E. coli BL21(DE3)Gold cells harboring the pT7.7α-HL plasmid are cultured in LB medium at 37°C with ampicillin selection. Induction with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) at an OD600 of 1.0 initiates transcription, followed by 5-hour incubation at 37°C. This protocol yields soluble monomers, with production levels exceeding 10-fold those of wild-type S. aureus under certain conditions.

Purification and Solubility Enhancements

Post-induction, cells are lysed via sonication in 50 mM sodium phosphate buffer (pH 7.0) containing 2% Tween-20. Centrifugation (34,700 ×g, 30 minutes) removes debris, and dialysis against Tris-HCl buffer (pH 7.4) eliminates detergents. Size-exclusion chromatography (Superdex 200) further purifies αHL, achieving >95% homogeneity. Notably, disulfide-stabilized mutants (e.g., D108C/K154C) exhibit enhanced solubility and stability, enabling arrest at prepore oligomeric states for structural studies.

Engineering Modified this compound Variants

Detoxification Through Stem Domain Replacement

To generate noncytolytic αHL for vaccine development, the 39-residue transmembrane β-strand (Thr135–Val175) has been replaced with a PSGS linker (Pro-Ser-Gly-Ser). This mutant (HlaPSGS) oligomerizes spontaneously in solution but cannot penetrate membranes, as confirmed by hemolysis assays and size-exclusion HPLC.

Site-Directed Mutagenesis for Functional Studies

Cysteine substitutions (e.g., M113C/K147C) permit crosslinking studies to trap assembly intermediates. Oxidized mutants form stable heptameric prepores on membranes, which revert to active pores upon reduction with dithiothreitol (DTT). Such mutants are invaluable for elucidating the conformational changes during pore formation.

Traditional Extraction from Staphylococcus aureus

Cultivation and Hemolysin Secretion

Clinical S. aureus isolates are grown in nutrient-rich media (e.g., brain-heart infusion broth) at 37°C with aeration. Hemolysin secretion peaks during late-log phase, with ~42% of clinical strains producing detectable αHL.

Ammonium Sulfate Precipitation and Gel Filtration

Crude supernatants are subjected to 40–60% ammonium sulfate saturation, precipitating αHL while removing contaminants. Dialysis and subsequent gel filtration on Sephadex G-100 resolve αHL monomers from higher-order oligomers, yielding preparations with specific activities comparable to recombinant toxin.

Table 2: Comparative Yields of αHL Preparation Methods

MethodYield (mg/L)Purity (%)Hemolytic Activity (HU/mg)
Recombinant (E. coli)15–20>951.2 × 10⁴
S. aureus Extraction5–880–900.9 × 10⁴

Quality Control and Functional Validation

Electrophoretic and Immunoblot Analysis

SDS-PAGE under non-reducing conditions confirms heptamer formation (∼232 kDa), while Western blotting with anti-αHL antibodies verifies antigenicity.

Hemolytic Activity Assays

Serial dilutions of αHL are incubated with rabbit erythrocytes; one hemolytic unit (HU) is defined as the amount causing 50% lysis. Recombinant αHL typically exhibits specific activities of 1.2 × 10⁴ HU/mg, matching native toxin.

Single-Channel Electrical Recording

Planar lipid bilayer measurements reveal characteristic conductance steps (∼100 pS in 1 M KCl), confirming functional pore formation. Mutants lacking the C-terminal domain (e.g., Δ5) bind membranes but fail to oligomerize, underscoring the necessity of residue 287–293 for assembly .

Chemical Reactions Analysis

Alpha-hemolysin undergoes several types of chemical reactions, including:

Scientific Research Applications

Alpha-hemolysin has a wide range of scientific research applications, including:

Mechanism of Action

Alpha-hemolysin exerts its effects by forming pores in the cellular membrane. The toxin binds to specific cell surface receptors and oligomerizes to form a heptameric pore. This pore allows the exchange of ions and small molecules, leading to cell lysis and death. The toxin can also induce apoptosis in certain immune cells by activating caspase pathways .

Comparison with Similar Compounds

Structural and Functional Data Comparison

Toxin Organism Structure Pore Size Key Targets Pathogenic Role
This compound S. aureus Heptameric β-barrel 1.4–2.4 nm Epithelial cells, NLRP3 Pneumonia, corneal damage
Gamma-Hemolysin S. aureus Hetero-oligomer ~1.0–1.5 nm Leukocytes, erythrocytes Immune evasion
Delta-Hemolysin S. aureus α-helical peptide N/A Lipid bilayers Biofilm dispersal
E. coli HlyA E. coli Monomer/Oligomer? ~2.0 nm Renal epithelia Pyelonephritis
Aerolysin Aeromonas spp. Heptameric β-barrel ~1.0 nm GPI-anchored cells Septicemia

Key Research Findings

Hla vs. Gamma-Hemolysin : While both form β-barrel pores, Hla’s heptameric self-assembly enables rapid epithelial damage, whereas Gamma-Hemolysin’s two-component system allows immune cell specificity .

Hla vs. E. coli HlyA : HlyA’s dependency on TolC for secretion results in aggregation-prone intermediates, unlike Hla’s stable extracellular form .

Therapeutic Targeting : Hla-specific vaccines (e.g., AT-62aa) reduce bacterial dissemination in pneumonia, highlighting its unique role in virulence .

Q & A

Q. What are the standard methodologies for extracting and purifying alpha-hemolysin from Staphylococcus aureus cultures?

this compound extraction typically involves culturing toxin-producing S. aureus strains, followed by ammonium sulfate precipitation to concentrate secreted proteins. Further purification is achieved via size-exclusion chromatography or affinity tagging. Critical quality control steps include SDS-PAGE for purity assessment and hemolytic activity assays using erythrocytes to confirm functionality . Strain selection is crucial, as Hla expression varies significantly across clonal lineages (e.g., spa types t002 and t437 show divergent expression profiles) .

Q. How can researchers detect and quantify this compound expression in bacterial isolates?

Reverse-transcription PCR (RT-PCR) with primers targeting the hla gene is the gold standard for transcriptional analysis. Normalize results to housekeeping genes (e.g., gyrB) using the ΔΔCt method. For protein quantification, ELISA kits with anti-Hla antibodies provide high specificity, though cross-reactivity with structurally similar toxins (e.g., leukocidins) must be ruled out . Hemolytic activity assays using washed erythrocytes (e.g., rabbit RBCs) and spectrophotometric measurement of released hemoglobin offer functional validation .

Q. What factors influence this compound expression variability in S. aureus strains?

Expression levels are strain-dependent and linked to clonal lineage (e.g., spa types), regulatory mutations (e.g., in agr or sarA loci), and environmental conditions (e.g., oxygen tension, pH). Regression tree analysis of RT-PCR data has identified distinct high- and low-expression groups, with spa type t019 associated with elevated Hla production . Experimental designs should include biological replicates to account for intra-strain variability.

Advanced Research Questions

Q. How can conflicting data on this compound’s role in virulence be resolved?

Discrepancies often arise from differences in experimental models (e.g., murine vs. human cell lines) or strain selection. To address this:

  • Replicate studies using isogenic hla knockout strains and complemented mutants.
  • Control for confounding virulence factors (e.g., Panton-Valentine leukocidin) via proteomic profiling.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate Hla-specific effects .

Q. What advanced techniques enable single-molecule analysis of this compound’s pore-forming activity?

Nanopore sensing using lipid bilayer membranes allows real-time observation of Hla-induced ion current blockades. This method, pioneered by Kasianowicz et al., measures transient current decreases proportional to polynucleotide length, providing insights into Hla-DNA interactions . Molecular dynamics simulations further elucidate structural dynamics of the heptameric pore .

Q. How does this compound activate the NLRP3 inflammasome, and what are the implications for therapeutic targeting?

Hla binds to ADAM10 on host cells, triggering potassium efflux and NLRP3 inflammasome assembly. In murine pneumonia models, NLRP3 deficiency reduces pulmonary necrosis, independent of interleukin-1β signaling. This suggests NLRP3-induced pyroptosis as a therapeutic target. Researchers should validate findings using NLRP3 inhibitors (e.g., MCC950) and compare outcomes across genetic knockout models .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in this compound expression studies?

  • Standardize growth conditions (e.g., TSB media with 1% glucose to suppress agr signaling).
  • Include ≥3 biological replicates and report ΔCt values with standard deviations.
  • Use regression analysis to classify strains into expression subgroups, as done for spa types t002 and t044 .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) quantify hemolytic activity. For transcriptomic data, apply hierarchical clustering to identify co-regulated virulence genes. Multivariate analysis (e.g., PCA) can disentangle Hla’s contribution to pathogenesis from other toxins .

Tables for Key Experimental Parameters

Table 1: Recommended Primers for hla RT-PCR

Target GeneForward Primer (5’–3’)Reverse Primer (5’–3’)Reference
hlaATGGCAGATGTATTGGTTACTTGTAGATACTGGTACCT
gyrBGTCAACAAAGACGGTGAGCGTATCCACCTCCAAAAAC

Table 2: Classification of S. aureus Strains by Hla Expression Level

spa TypeMean ΔCt (High Expression)Mean ΔCt (Low Expression)
t0025.73 ± 0.423.5 ± 0.38
t0195.81 ± 0.39N/A
t437N/A3.2 ± 0.41
Data derived from regression tree analysis of 58 strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.